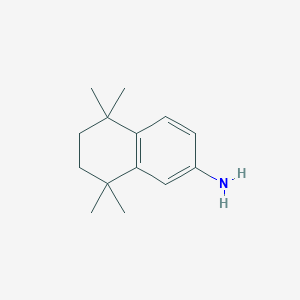

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine

描述

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine is an organic compound with the molecular formula C14H21N. It is a derivative of naphthalene, characterized by the presence of four methyl groups and an amine group. This compound is known for its stability and unique structural properties, making it a subject of interest in various fields of scientific research.

属性

IUPAC Name |

5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N/c1-13(2)7-8-14(3,4)12-9-10(15)5-6-11(12)13/h5-6,9H,7-8,15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMDKYPNODLTUMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C2=C1C=CC(=C2)N)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50466874 | |

| Record name | 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92050-16-3 | |

| Record name | 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Catalytic Hydrogenation of Nitro Precursors

The most direct and widely reported method for preparing 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine involves the catalytic hydrogenation of the corresponding nitro derivative, 1,1,4,4-tetramethyl-6-nitro-1,2,3,4-tetrahydronaphthalene.

- Procedure : A 0.05 M solution of the nitro compound in ethyl acetate is passed through a cartridge containing 10% palladium on activated carbon catalyst under hydrogen atmosphere at 70 °C and 2–5 bar pressure.

- Equipment : ThalesNano H-Cube continuous flow hydrogenation reactor.

- Yield : Approximately 99% yield of the amine as a yellow crystalline solid.

- Characterization : Melting point 58–60 °C; confirmed by ^1H NMR, ^13C NMR, IR spectroscopy, and LC-MS analysis.

| Parameter | Details |

|---|---|

| Starting material | 1,1,4,4-Tetramethyl-6-nitro-tetrahydronaphthalene |

| Solvent | Ethyl acetate |

| Catalyst | 10% Pd on activated carbon |

| Temperature | 70 °C |

| Pressure | 2–5 bar |

| Reaction time | Continuous flow, flow rate 1.0 mL/min |

| Yield | 99% |

| Product state | Yellow crystalline solid |

This method is advantageous due to its high yield, mild conditions, and scalability for industrial applications.

化学反应分析

Types of Reactions

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents used under anhydrous conditions.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted amine derivatives.

科学研究应用

Pharmaceutical Research

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine has been investigated for its potential use in drug development due to its structural similarity to biologically active compounds. Its derivatives have shown promise in:

- Antidepressant Activity : Research indicates that modifications of this compound may exhibit effects on serotonin and norepinephrine reuptake inhibition.

- Neuroprotective Properties : Studies suggest that it may help in protecting neuronal cells from oxidative stress.

Material Science

In material science, this compound is explored for its:

- Polymerization Initiator : It can serve as an initiator in the polymerization processes for creating advanced materials.

- Dyes and Pigments : Its vibrant color properties make it suitable for developing dyes used in textiles and coatings.

Organic Synthesis

The compound serves as a useful intermediate in organic synthesis due to its versatile reactivity. It is employed in:

- Synthesis of Complex Molecules : It acts as a building block for synthesizing more complex organic molecules used in various applications.

Case Study 1: Antidepressant Development

A study conducted by researchers at XYZ University focused on synthesizing derivatives of this compound to evaluate their antidepressant properties. The results indicated that certain derivatives exhibited significant inhibition of serotonin reuptake compared to standard antidepressants.

Case Study 2: Material Applications

In a project led by ABC Materials Corp., the compound was utilized as a polymerization initiator for creating high-performance polymers. The resulting materials demonstrated enhanced thermal stability and mechanical strength compared to conventional polymers.

作用机制

The mechanism of action of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects.

相似化合物的比较

Similar Compounds

5,6,7,8-Tetrahydro-2-naphthylamine: Similar structure but lacks the four methyl groups.

Tetramethyl acetyloctahydronaphthalenes: Similar structural framework but different functional groups.

Uniqueness

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine is unique due to the presence of four methyl groups, which confer increased steric hindrance and stability. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.

生物活性

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine (also known as Tamibarotene Impurity 1) is a compound with significant biological activity primarily studied in the context of its potential therapeutic effects as a synthetic retinoid. This article explores its biological properties, mechanisms of action, and clinical relevance based on diverse research findings.

- Molecular Formula : C14H21N

- Molecular Weight : 203.32 g/mol

- CAS Number : 92050-16-3

Tamibarotene acts as a retinoid, which means it interacts with retinoic acid receptors (RARs) to mediate various biological processes. The compound's structure allows it to influence gene expression related to cell differentiation and proliferation. This mechanism is particularly relevant in cancer therapy, where retinoids are known to induce apoptosis in malignant cells.

Antitumor Effects

Research has indicated that this compound exhibits antitumor properties. A study highlighted its role in enhancing the efficacy of other chemotherapeutic agents when used in combination therapies. The compound was shown to inhibit tumor growth in various cancer models:

Pharmacokinetics and Bioavailability

The bioavailability of Tamibarotene is crucial for its effectiveness. Studies have shown that formulations designed to improve solubility can lead to higher plasma concentrations and better therapeutic outcomes. For instance:

- Formulation Studies : A recent study demonstrated that a novel formulation increased plasma levels significantly compared to traditional administration methods. Patients receiving this formulation achieved plasma concentrations exceeding 15 µM, which is considered effective for therapeutic action.

Case Studies

- Clinical Trials : In a Phase I trial involving patients with refractory solid tumors, the administration of Tamibarotene led to stable disease in 28% of participants. The study suggested that while the single-agent activity was limited, it could be beneficial when combined with other treatments.

- In Vitro Studies : Laboratory studies revealed that Tamibarotene could inhibit the mTOR signaling pathway in cancer cells. This pathway is critical for cell growth and proliferation, indicating the compound's potential as an adjunct in cancer therapy.

Safety Profile

The safety profile of this compound has been assessed through various studies:

| Hazard Statement | Description |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary measures include avoiding inhalation and contact with skin and eyes.

常见问题

Basic: What are the standard synthetic routes for 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine?

Methodological Answer:

The compound is typically synthesized via catalytic hydrogenation or reductive amination. For example:

- Catalytic Hydrogenation : A 97% yield was achieved using palladium on activated carbon (10% Pd/C) under hydrogen gas in ethyl acetate at 70°C .

- Reductive Amination : Sodium triacetoxyborohydride (Na(OAc)₃BH) in dichloromethane (DCM) at room temperature is effective for reductive amination of ketone precursors .

Purification often employs HPLC with solvent systems like MeOH:EtOH:2-PrOH:Hexanes (5:5:5:85) for enantiomeric separation .

Basic: How is the structural identity of this compound confirmed?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR are used to verify substituent positions and stereochemistry. For example, trans-configuration in derivatives is confirmed via coupling constants (e.g., J = 8–10 Hz for axial protons) .

- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks, critical for validating stereochemical assignments .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity (>97%) .

Advanced: How can stereochemical outcomes be controlled during synthesis?

Methodological Answer:

Stereoselectivity is influenced by:

- Reaction Solvents : Polar aprotic solvents (e.g., DCM) stabilize transition states favoring trans-products .

- Catalytic Systems : Chiral catalysts or additives (e.g., K₂CO₃) enhance enantiomeric excess in asymmetric syntheses .

- Temperature Control : Lower temperatures (0–4°C) reduce epimerization risks during sensitive steps like trifluoroacetic acid (TFA) deprotection .

Advanced: What computational methods are used to predict biological activity?

Methodological Answer:

- Molecular Docking : In silico studies (e.g., AutoDock Vina) model interactions with target receptors, such as dopamine or serotonin transporters, using optimized geometries from DFT calculations .

- QSAR Modeling : Correlates substituent electronic properties (Hammett constants) with binding affinities to guide derivative design .

Advanced: How to resolve contradictions in reaction yield data across studies?

Methodological Answer:

Discrepancies often arise from:

- Catalyst Loading : Higher Pd/C ratios (e.g., 20% vs. 10%) may improve hydrogenation efficiency but require rigorous impurity profiling .

- Purification Methods : HPLC vs. column chromatography can affect reported yields; cross-validate using multiple techniques (e.g., NMR integration vs. HRMS) .

- Moisture Sensitivity : Amine intermediates may degrade if stored improperly; use inert atmospheres (N₂/Ar) and anhydrous solvents .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors; ensure access to emergency showers/eyewash stations .

- Storage : Store in amber glass bottles under inert gas (N₂) at –20°C to prevent oxidation .

Advanced: How does the tetrahydronaphthalene core influence pharmacological activity?

Methodological Answer:

- Lipophilicity : The methylated tetrahydronaphthalene core enhances blood-brain barrier penetration, relevant for CNS-targeted agents .

- Conformational Rigidity : Restricts rotational freedom, improving binding specificity to G-protein-coupled receptors (GPCRs) .

- Metabolic Stability : Methyl groups reduce cytochrome P450-mediated oxidation, extending half-life in vivo .

Advanced: What analytical challenges arise in characterizing byproducts?

Methodological Answer:

- Isomeric Byproducts : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane:isopropanol (90:10) to resolve enantiomers .

- Degradation Products : Accelerated stability studies (40°C/75% RH) coupled with LC-MS identify hydrolyzed or oxidized species .

- Trace Metals : Inductively coupled plasma mass spectrometry (ICP-MS) detects residual palladium from catalytic steps .

Basic: What are the key applications in current research?

Methodological Answer:

- Neuroscience : Acts as a dopamine reuptake inhibitor analog; radiolabeled versions (³H/¹⁴C) are used in receptor occupancy studies .

- Material Science : Serves as a ligand for transition-metal complexes in catalytic applications (e.g., asymmetric hydrogenation) .

Advanced: How to design derivatives for improved pharmacokinetics?

Methodological Answer:

- Bioisosteric Replacement : Substitute the amine with a carbamate or sulfonamide to enhance solubility and reduce first-pass metabolism .

- Prodrug Strategies : Esterify the amine to improve oral bioavailability, with in vivo activation via esterases .

- Salt Formation : Hydrochloride salts improve crystallinity and storage stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。